[2-(Difluoromethoxy)naphthalen-1-yl]methanol
Description
Properties
IUPAC Name |
[2-(difluoromethoxy)naphthalen-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c13-12(14)16-11-6-5-8-3-1-2-4-9(8)10(11)7-15/h1-6,12,15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKFOIJXDDMAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655978 | |
| Record name | [2-(Difluoromethoxy)naphthalen-1-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834885-12-0 | |
| Record name | [2-(Difluoromethoxy)naphthalen-1-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of [2-(Difluoromethoxy)naphthalen-1-yl]methanol typically involves:
- Introduction of the difluoromethoxy group onto a naphthalene derivative.
- Functionalization of the aromatic ring to install a hydroxymethyl (-CH2OH) group at the 1-position.
This process often requires multi-step sequences starting from naphthalene or its substituted derivatives, with careful control of regioselectivity and reaction conditions to achieve the desired substitution pattern.
Difluoromethoxylation Techniques
The key step in the preparation is the installation of the difluoromethoxy (-OCF2H) group. Recent advances in difluoromethylation chemistry have enabled efficient methods to attach difluoromethoxy groups to aromatic systems:
- Late-stage difluoromethylation : Utilizes reagents that enable direct C–H difluoromethylation or coupling of aryl halides with difluoromethylating agents. This can be applied to naphthalene derivatives to install the difluoromethoxy group.
- Use of reactive handles : Halide or boron motifs on the aromatic ring can be exploited to introduce the difluoromethoxy group via cross-coupling reactions with difluoromethyl sources.
Specific Synthetic Routes
Multi-step Synthesis from Naphthalene Derivatives
A plausible synthetic route involves:
- Starting from 2-hydroxynaphthalene or a suitable naphthalene derivative.
- Conversion of the hydroxy group to a difluoromethoxy substituent using difluoromethylation reagents, such as sodium chlorodifluoroacetate or specialized difluoromethylating agents.
- Introduction of the hydroxymethyl group at the 1-position via directed lithiation followed by reaction with formaldehyde or equivalent electrophiles to yield the methanol functionality.
This approach requires careful temperature and reagent control to maintain regioselectivity and avoid side reactions.
Boronate Ester Intermediate Approach
From related fluorinated aromatic compounds, a method involves:
- Formation of a boronate ester intermediate via lithiation and borylation of the aromatic precursor.
- Subsequent difluoromethoxylation by reaction with sodium chlorodifluoroacetate under heated sealed tube conditions (e.g., 80°C overnight in acetonitrile).
- Isolation and purification of the difluoromethoxy-substituted intermediate, which can be further functionalized to introduce the hydroxymethyl group.
This method has been demonstrated with yields around 53% for difluoromethoxylation steps.
Reaction Conditions and Yields
Mechanistic Insights
- The difluoromethoxy group introduction often proceeds via nucleophilic substitution or radical pathways, depending on the reagent and substrate.
- The use of sodium chlorodifluoroacetate provides a source of difluoromethoxy radicals under thermal conditions, facilitating substitution on aromatic boronate esters.
- Hydroxymethylation typically involves lithiation at the 1-position of naphthalene followed by electrophilic quenching with formaldehyde to introduce the -CH2OH group.
Summary of Key Research Findings
- Late-stage difluoromethylation techniques have evolved to allow installation of difluoromethoxy groups on aromatic systems with improved selectivity and functional group tolerance.
- Boronate ester intermediates are valuable handles for difluoromethoxylation, providing a modular approach to fluorinated aromatic alcohols.
- Multi-step syntheses require careful control of reaction parameters to achieve high yields and purity of this compound.
Chemical Reactions Analysis
Types of Reactions
[2-(Difluoromethoxy)naphthalen-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding naphthylmethane derivative.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of naphthaldehyde or naphthoic acid.
Reduction: Formation of naphthylmethane derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(Difluoromethoxy)naphthalen-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a versatile scaffold for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(Difluoromethoxy)naphthalen-1-yl]methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of [2-(Difluoromethoxy)naphthalen-1-yl]methanol and Analogues
*Predicted using GFN-xTB methods ().
Key Observations:
- Lipophilicity: The difluoromethoxy group in this compound increases logP compared to non-fluorinated analogues (e.g., [2-(Hydroxymethyl)naphthalen-1-yl]methanol), enhancing membrane permeability and bioavailability .
- Hydrogen Bonding: Compounds with –CH₂OH groups (e.g., [2-(Hydroxymethyl)naphthalen-1-yl]methanol) form intramolecular O–H···O bonds, stabilizing crystal structures .
Toxicity and Stability
- Toxicity Data: While specific toxicological data for this compound is unavailable, naphthalene derivatives generally exhibit moderate toxicity, with substituents like –CH₂OH increasing water solubility and excretion rates .
Biological Activity
[2-(Difluoromethoxy)naphthalen-1-yl]methanol is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature, focusing on its biological effects, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agrochemicals.
This compound is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring. The structural formula can be represented as follows:
This compound's unique structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness in inhibiting the growth of certain strains of bacteria and fungi, which suggests potential applications in developing new antimicrobial agents.
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases. This effect may be mediated through the inhibition of specific signaling pathways involved in inflammation.
The mechanism by which this compound exerts its biological effects involves several interactions at the molecular level:
- Protein Binding : The difluoromethoxy group enhances lipophilicity, allowing the compound to effectively cross cell membranes and interact with intracellular targets.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes related to inflammation and microbial metabolism, leading to reduced activity of these biological pathways.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers tested this compound against a panel of bacterial and fungal strains. The results indicated significant antimicrobial activity, particularly against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. This suggests potential for development as a therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Anti-inflammatory Activity
A separate study investigated the anti-inflammatory effects of this compound using a murine model of inflammation. Mice treated with this compound showed a significant reduction in paw swelling compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, supporting its potential use in managing inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [2-(Difluoromethoxy)naphthalen-1-yl]methanol, and how can intermediates be stabilized during synthesis?
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution using naphthol derivatives. For example, reacting 1-naphthol with propargyl bromide in DMF using K₂CO₃ as a base generates intermediates like (prop-2-yn-1-yloxy)naphthalene, which can be further functionalized . Difluoromethylation can be achieved using sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate, with careful gas evolution monitoring due to CO₂ release .
- Intermediate Stabilization : Stabilize reactive intermediates (e.g., sulfoxides) by controlling oxidation conditions (e.g., low-temperature reactions) and using anhydrous sodium sulfate for drying during extraction .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Spectroscopy : Use - and -NMR to confirm the difluoromethoxy group (δ ~120–125 ppm for CF₂) and naphthalene backbone. IR spectroscopy identifies O-H stretches (~3200–3500 cm⁻¹) .
- Crystallography : Employ single-crystal X-ray diffraction with SHELXL for refinement. Validate structures using tools like PLATON to check for twinning or disorder .
Q. How can impurities in the final product be identified and quantified?
- HPLC Analysis : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm). Compare retention times with synthetic impurities like sulfone derivatives formed during oxidation steps .
- Mass Spectrometry : High-resolution ESI-MS can detect trace impurities (<0.1%) by matching molecular ions with predicted byproducts .
Advanced Research Questions
Q. How can discrepancies in NMR data for this compound derivatives be resolved?
- 2D NMR Techniques : Perform - HSQC and HMBC to assign ambiguous peaks. For example, coupling patterns of the difluoromethoxy group can be clarified using -NMR .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to resolve structural ambiguities .
Q. What strategies optimize the difluoromethylation reaction yield while minimizing side products?
- Reaction Optimization :
- Base Selection : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity in polar aprotic solvents like DMF .
- Temperature Control : Maintain 0–5°C during exothermic steps to suppress over-oxidation .
- In-Situ Monitoring : Use TLC (hexane:EtOAc 4:1) to track reaction progress and quench at ~90% conversion .
Q. How does the electronic environment of the naphthalene ring influence the compound’s stability under acidic conditions?
- Degradation Studies : Conduct accelerated stability tests (40°C/75% RH for 6 months) with HPLC monitoring. The electron-withdrawing difluoromethoxy group increases susceptibility to hydrolysis compared to methoxy analogues .
- Computational Modeling : Perform Fukui function analysis via DFT to identify reactive sites on the naphthalene ring .
Q. What methodologies are effective for evaluating the biological activity of this compound derivatives?
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Chlorine substituents enhance activity by disrupting membrane integrity .
- Enzyme Inhibition : Screen against cytochrome P450 isoforms using fluorometric assays to assess metabolic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
